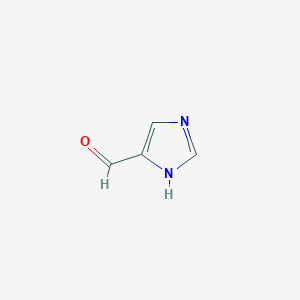

1H-Imidazole-4-carbaldehyde

Descripción general

Descripción

1H-Imidazole-4-carbaldehyde is a versatile chemical compound with a molecular formula of C4H4N2O. It is a 4-formyl derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. This compound is widely used in organic synthesis, pharmaceuticals, and materials science due to its unique structure and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Imidazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-bromo-1H-imidazole with a Grignard reagent, followed by treatment with n-butyllithium . Another method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.

Análisis De Reacciones Químicas

Oxidation Reactions

ICA undergoes oxidation to form imidazole-4-carboxylic acid under controlled conditions. A two-step synthesis described in CN105693617A ( ) involves:

-

Oxidation of 4-hydroxymethylimidazole to ICA using pyridinium chlorochromate (PCC) and TiO₂ in dichloromethane at 40–50°C.

-

Further oxidation of ICA with potassium permanganate (KMnO₄) yields 1H-imidazole-4-carboxylic acid in 82–85% yield.

Table 1: Oxidation Reactions of ICA

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldehyde → Carboxylic acid | KMnO₄, dichloromethane, 40–50°C | 1H-Imidazole-4-carboxylic acid | 82–85% |

Oximation and Dehydration to Nitriles

ICA reacts with hydroxylamine in oximation reactions to form 4-formaldoximido imidazole, which undergoes dehydration to produce 1H-imidazole-4-carbonitrile. This pathway, detailed in CN105693617A ( ), avoids acidic wastewater and achieves yields >90%.

Key Steps:

-

Oximation : ICA + NH₂OH → 4-formaldoximido imidazole.

-

Dehydration : Treatment with bis[α,α-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur yields the nitrile.

Reductive Cyclization

ICA derivatives are synthesized via reductive cyclization using trimethylazidosilane (TMSN₃) and N-iodosuccinimide (NIS). As per CN105693617A ( ):

-

Propiolamide reacts with TMSN₃/NIS/H₂O at 60–80°C to form dihydroimidazole intermediates.

-

Dehydration with bis[α,α-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur produces 4-imidazolecarboxaldehyde derivatives (yield: 73–77%).

Table 2: Reductive Cyclization Parameters

| Substrate | Reagents | Temperature | Product | Yield |

|---|---|---|---|---|

| Propiolamide | TMSN₃, NIS, H₂O | 60–80°C | Dihydroimidazole | 73–77% |

Substitution Reactions

The imidazole ring and aldehyde group participate in nucleophilic substitutions:

-

Grignard Reactions : 4-Bromoimidazole reacts with i-PrMgCl and n-BuLi, followed by quenching with DMF to yield ICA ( ).

-

Suzuki Coupling : ICA derivatives are used in cross-coupling reactions to synthesize biaryl imidazoles for medicinal chemistry applications ( ).

Coordination and Complex Formation

ICA acts as a ligand in coordination chemistry. For example:

-

Chiral Nickel Complexes : ICA reacts with tris{2-(4-imidazolyl)methyliminoethyl}amine (H₃L) to form Ni(II)H₃L₂, a complex studied for asymmetric catalysis ( ).

Reduction Reactions

The aldehyde group in ICA is reducible to a primary alcohol. Although direct reduction data for ICA is limited, analogous imidazole aldehydes (e.g., 2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde) are reduced using NaBH₄ or catalytic hydrogenation ().

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1H-Imidazole-4-carbaldehyde is primarily used as a building block in the synthesis of various heterocyclic compounds. Its reactivity as an aldehyde allows it to participate in numerous chemical reactions, making it a valuable precursor for complex organic molecules.

Key Uses:

- Synthesis of Antimalarial Drugs: ICA is involved in the development of novel antimalarial agents, contributing to the fight against malaria .

- Preparation of C17,20-Lyase Inhibitors: It is utilized in synthesizing inhibitors for androgen-dependent prostate cancer treatment .

- Fabrication of Colorimetric Chemosensors: ICA serves as a component in creating sensors that detect specific chemical substances through color changes .

Pharmaceutical Applications

The compound has demonstrated significant potential in drug discovery and development due to its biological activities.

Case Studies:

- Antifungal Activity: Research has shown that derivatives of ICA exhibit antifungal properties, particularly against Cladosporium cladosporioides and Candida glabrata. For instance, thiosemicarbazones derived from ICA were found to be selectively active against certain fungal strains .

- Neuroprotective Agents: ICA derivatives are being explored for their neuroprotective effects, potentially aiding in the treatment of neurological disorders .

Material Science Applications

In materials science, ICA is employed in developing functionalized polymers and metal-organic frameworks (MOFs), which have applications ranging from catalysis to drug delivery systems.

Key Uses:

- Functionalized Polymers: ICA is used to synthesize polymers with specific functionalities that can be tailored for various applications .

- Coordination Chemistry: The compound serves as a ligand in coordination complexes, enhancing the properties of metal catalysts .

Safety Considerations

While ICA offers numerous applications, it is essential to handle this compound with care due to its potential health hazards. It can cause skin and eye irritation and may pose respiratory risks upon inhalation. Proper safety protocols should be followed when working with this chemical, including using personal protective equipment and ensuring adequate ventilation during handling .

Mecanismo De Acción

The mechanism of action of 1H-Imidazole-4-carbaldehyde involves its reactivity as an aldehyde and its imidazole ring. The compound can form various intermediates and products through nucleophilic addition, cyclization, and substitution reactions. These reactions enable the synthesis of complex organic molecules and pharmaceutical compounds .

Comparación Con Compuestos Similares

1H-Imidazole-4-carbaldehyde is unique due to its specific formyl substitution at the 4-position of the imidazole ring. Similar compounds include:

- Imidazole-4-carboxaldehyde

- Imidazole-5-carbaldehyde

These compounds share the imidazole core but differ in the position of the formyl group, which affects their reactivity and applications. This compound is particularly valuable for its versatility in organic synthesis and pharmaceutical development .

Actividad Biológica

1H-Imidazole-4-carbaldehyde (ICA) is a chemical compound with significant biological activity and diverse applications in pharmaceuticals, organic synthesis, and materials science. This article explores its biological properties, including its antimicrobial and antifungal activities, as well as its role in drug development.

This compound has the molecular formula and a molecular weight of 96.09 g/mol. It is characterized by a white to light yellow solid form with a melting point of 174-177 °C and a boiling point of approximately 367.8 °C at 760 mmHg. The compound is sensitive to air and light, necessitating careful storage conditions to prevent degradation .

Antimicrobial Properties

ICA exhibits notable antimicrobial properties, making it a valuable compound in the development of new drugs. Specifically, it has been shown to possess antifungal activity against various strains. Research indicates that derivatives of ICA, such as thiosemicarbazones and hydrazones synthesized from imidazole carbaldehyde, demonstrate selective antifungal activity against pathogens like Cladosporium cladosporioides and Candida glabrata. For instance, compounds derived from 4(5)-imidazolecarboxaldehyde thiosemicarbazone were highly effective against C. glabrata, outperforming standard antifungal agents like nystatin .

The biological activity of ICA can be attributed to its ability to interact with various biological targets. The imidazole ring structure allows it to form hydrogen bonds and coordinate with metal ions, which is crucial for its role in enzyme inhibition and antimicrobial activity. The synthesis of ICA derivatives has led to the identification of compounds that inhibit essential processes in microbial cells, such as cell wall synthesis and metabolic pathways .

Case Studies

Case Study 1: Antifungal Activity Evaluation

In a study evaluating the antifungal properties of imidazole derivatives, several synthesized compounds were tested against Aspergillus flavus and Candida albicans. While most derivatives showed limited activity against these fungi, specific thiosemicarbazones derived from ICA demonstrated significant efficacy against Cladosporium cladosporioides, highlighting the potential for developing targeted antifungal therapies .

Case Study 2: Drug Development Applications

ICA has been utilized in the development of novel antirheumatic drugs. A recent study involved the biotransformation of an imidazole-based drug candidate in animal models, revealing metabolites that maintain biological activity. This study underscores the importance of ICA as a scaffold for drug discovery, particularly in conditions requiring anti-inflammatory responses .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-2-4-1-5-3-6-4/h1-3H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEXIXXJFSQPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184427 | |

| Record name | 1H-Imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-50-2 | |

| Record name | Imidazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3034-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-IMIDAZOLE-4-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWG32KT6XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 1H-Imidazole-4-carbaldehyde in chemical synthesis?

A1: this compound serves as a versatile building block for synthesizing various compounds. It readily undergoes condensation reactions with amines and diamines to yield imines and bisimines, respectively. These derivatives exhibit potential for applications in coordination chemistry, materials science, and medicinal chemistry. For example, chiral imines derived from this compound and chiral amines were synthesized and studied for their complexation properties with Cu(II) ions. [] Additionally, it acts as a key intermediate in the multi-step synthesis of (Z)- and (E)-3-(1H-imidazol-4-yl)-2-propenamine, which serve as precursors for developing potent impromidine-type histamine H2 receptor agonists. []

Q2: Can you describe an interesting photochemical transformation involving a ribonucleoside derivative of this compound?

A2: Research has revealed an unprecedented photochemical transformation of 2-azidopurine 2′,3′,5′-tri-O-acetylribonucleoside in aqueous solutions. Under anaerobic conditions, irradiation leads to the formation of 1-(5′-O-acetyl-β-D-ribofuranosyl)-5-[(2-oxo-1,3,5-oxadiazocan-4-ylidene)amino]-1H-imidazole-4-carbaldehyde as one of the major products. This complex structure, confirmed by NMR and high-resolution mass spectrometry, highlights the unique reactivity of modified this compound derivatives in photochemical settings. []

Q3: How is this compound utilized in material science?

A3: this compound plays a crucial role in synthesizing functionalized chitosan derivatives. It reacts with chitosan to create quaternary ammonium-N-(4-methyl-imidazole) chitosan (TM-MI-CS). This modified chitosan demonstrates the ability to self-assemble into stable, spherical micelles in aqueous solutions. The size of these micelles, ranging from 188 nm to 607 nm, exhibits pH sensitivity, signifying their potential application in controlled drug delivery systems. []

Q4: Has this compound been explored in the context of pharmaceutical research?

A4: Yes, a derivative of this compound, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), serves as a key intermediate in synthesizing Losartan, an angiotensin II receptor blocker used to treat hypertension. Researchers have explored the synthesis of various substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues, which are structurally related to BCFI. These novel compounds were characterized using techniques like 1H NMR, 13C NMR, mass spectroscopy, and elemental analyses. This research signifies the ongoing interest in exploring this compound derivatives for their potential pharmaceutical applications. []

Q5: Are there any studies investigating the coordination chemistry of this compound derivatives with metals other than copper?

A5: Beyond copper, researchers have investigated the coordination chemistry of this compound derivatives with antimony (Sb). Studies explored the synthesis and characterization of Sb(III) complexes incorporating Schiff base ligands derived from 5-phenyl-1H-imidazole-4-carbaldehyde and O or S containing dihydrazides. These complexes were characterized using various spectroscopic techniques (electronic, IR, 1H NMR, 13C NMR, GCMS) and elemental analysis. The findings indicated a square pyramidal geometry around the Sb(III) center. Furthermore, these complexes were screened for antibacterial activity, broadening the potential applications of this compound derivatives in various fields. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.